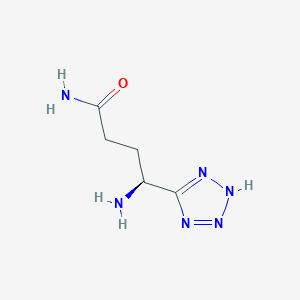

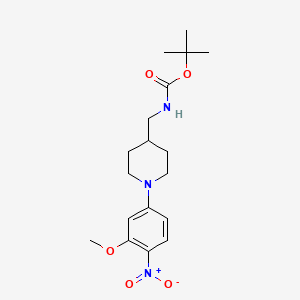

(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-アミノ-4-(1H-テトラゾール-5-イル)ブタンアミドは、4つの窒素原子を含む5員環であるテトラゾール環を特徴とする化合物です。この化合物は、医薬品化学、材料科学、工業化学など、さまざまな分野における潜在的な用途により注目されています。テトラゾール環の存在は、独自の化学的特性を付与し、研究開発にとって価値のある対象となっています。

2. 製法

合成経路と反応条件: (S)-4-アミノ-4-(1H-テトラゾール-5-イル)ブタンアミドの合成は、通常、環状付加反応によるテトラゾール環の形成を伴います。 一般的な方法の1つは、亜鉛塩などの触媒の存在下で、ニトリルとアジ化ナトリウムを反応させることです . この反応は水中で容易に進行し、ヨウ素またはシリカ担持硫酸水素ナトリウムなど、さまざまな試薬によって触媒されます . 別の方法は、L-プロリンを触媒として使用するもので、環境に優しく、費用対効果の高い経路を提供します .

工業的製法: テトラゾール誘導体の工業的生産では、通常、収率が高くスケーラブルな方法が用いられます。 DMFなどの溶媒中でのマイクロ波加速合成は、5-置換テトラゾールの生成に効果的であることが示されています . さらに、マイクロ波照射下でのパラジウム触媒反応を使用することにより、アリールハライドを直接アリールテトラゾールに変換することができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method is the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate . Another approach involves the use of L-proline as a catalyst, which offers an environmentally benign and cost-effective route .

Industrial Production Methods: Industrial production of tetrazole derivatives often employs high-yielding and scalable methods. Microwave-accelerated synthesis in solvents like DMF has been shown to be efficient for producing 5-substituted tetrazoles . Additionally, the use of palladium-catalyzed reactions under microwave irradiation allows for the conversion of aryl halides directly to aryl tetrazoles .

化学反応の分析

反応の種類: (S)-4-アミノ-4-(1H-テトラゾール-5-イル)ブタンアミドは、次のようなさまざまな化学反応を起こすことができます。

酸化: テトラゾール環は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、化合物中のテトラゾール環または他の官能基を修飾することができます。

置換: テトラゾール環は、置換反応に関与することができ、窒素原子の1つが別の置換基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はニトロ誘導体を生成することがありますが、還元はアミン誘導体を生成することができます。

4. 科学研究における用途

(S)-4-アミノ-4-(1H-テトラゾール-5-イル)ブタンアミドは、科学研究において幅広い用途を持っています。

科学的研究の応用

(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide has a wide range of applications in scientific research:

作用機序

(S)-4-アミノ-4-(1H-テトラゾール-5-イル)ブタンアミドの作用機序には、特定の分子標的との相互作用が関与しています。 テトラゾール環はカルボン酸を模倣することができ、酵素や受容体に同様の方法で結合することができます . この結合は、酵素活性を阻害したり、受容体シグナル伝達経路を遮断したりして、さまざまな生物学的効果をもたらします。 この化合物は、金属イオンと安定な錯体を形成する能力も、その作用機序に寄与しています .

類似化合物:

1H-テトラゾール: 似たような化学的特性を持つ、より単純なテトラゾール誘導体。

5-置換テトラゾール: テトラゾール環の5位にさまざまな置換基を持つ化合物であり、反応性や用途を変えることができます.

テトラゾール系薬剤: 抗真菌活性のために臨床試験中の、オテセコナゾールやキルセコナゾールなどの化合物.

独自性: (S)-4-アミノ-4-(1H-テトラゾール-5-イル)ブタンアミドは、テトラゾール環とアミノブタンアミド部分を組み合わせた特有の構造を持つため、ユニークです。この組み合わせにより、さまざまな用途に役立つ、独特の化学的および生物学的特性が得られます。

類似化合物との比較

1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.

5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, which can alter their reactivity and applications.

Tetrazole-based Drugs: Compounds like oteseconazole and quilseconazole, which are in clinical trials for their antifungal activity.

Uniqueness: (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide is unique due to its specific structure, which combines the tetrazole ring with an amino butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

特性

分子式 |

C5H10N6O |

|---|---|

分子量 |

170.17 g/mol |

IUPAC名 |

(4S)-4-amino-4-(2H-tetrazol-5-yl)butanamide |

InChI |

InChI=1S/C5H10N6O/c6-3(1-2-4(7)12)5-8-10-11-9-5/h3H,1-2,6H2,(H2,7,12)(H,8,9,10,11)/t3-/m0/s1 |

InChIキー |

CRWQNBSMYXSWBB-VKHMYHEASA-N |

異性体SMILES |

C(CC(=O)N)[C@@H](C1=NNN=N1)N |

正規SMILES |

C(CC(=O)N)C(C1=NNN=N1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)

![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)

![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)